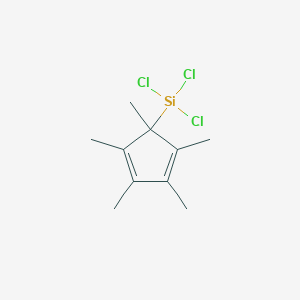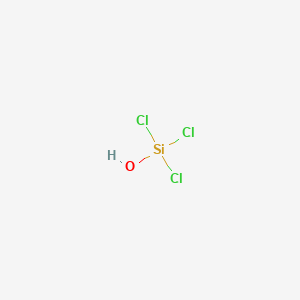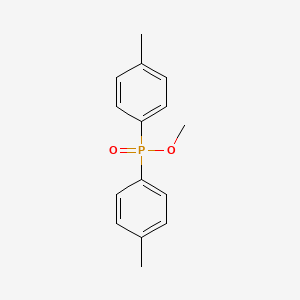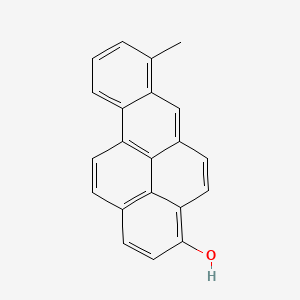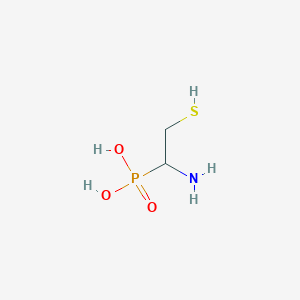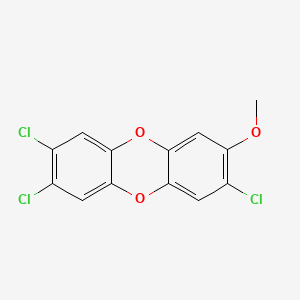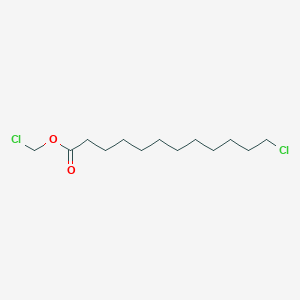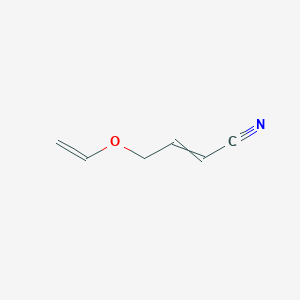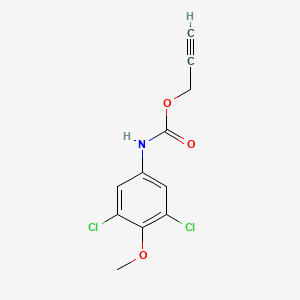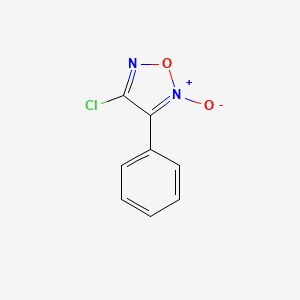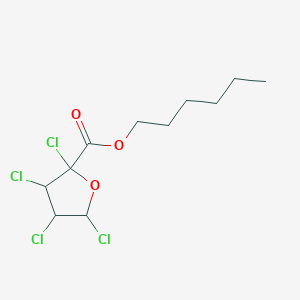
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxolane carboxylates, characterized by the presence of a tetrachlorinated oxolane ring and a hexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring. The esterification process involves the reaction of the chlorinated oxolane with hexanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted oxolane derivatives.
Scientific Research Applications
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The tetrachlorinated oxolane ring can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate can be compared with other similar compounds such as:
Hexyl 2,3,4,5-tetrachlorobutanoate: Similar in structure but with a butanoate ester group instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorocyclopentane-2-carboxylate: Contains a cyclopentane ring instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorophenylacetate: Features a phenylacetate group instead of an oxolane ring.
The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
80945-00-2 |
|---|---|
Molecular Formula |
C11H16Cl4O3 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C11H16Cl4O3/c1-2-3-4-5-6-17-10(16)11(15)8(13)7(12)9(14)18-11/h7-9H,2-6H2,1H3 |
InChI Key |
GDNBBORXPCUDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



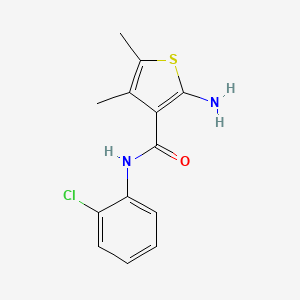
![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
